Cas no 2096331-22-3 (2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester)

2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid pinacol ester is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The presence of the 4-methoxybenzyloxy group enhances solubility in organic solvents, facilitating handling in synthetic applications. The pinacol ester moiety improves shelf stability while maintaining compatibility with palladium-catalyzed coupling conditions. This compound is particularly useful in constructing complex heterocyclic systems, offering selective reactivity at the boronic ester site while retaining the chloro substituent for further functionalization. Its well-defined structure makes it a reliable intermediate in pharmaceutical and materials science research, where precise control over molecular architecture is essential.
2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester structure
2096331-22-3 structure
Product Name:2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester
CAS No:2096331-22-3
MF:C19H23BClNO4
MW:375.654224634171
MDL:MFCD20441902
CID:4637836
PubChem ID:56776849
Update Time:2025-10-28

2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester
    • AT13925
    • 2-CHLORO-6-[(4-METHOXYPHENYL)METHOXY]-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
    • 2-CHLORO-6-[(4-METHOXYPHENYL)METHOXY]-4-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
    • BS-34183
    • MFCD20441902
    • 2096331-22-3
    • CS-0176393
    • 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronicacid,pinacolester
    • 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid pinacol ester
    • 2-Chloro-6-((4-methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • MDL: MFCD20441902
    • Inchi: 1S/C19H23BClNO4/c1-18(2)19(3,4)26-20(25-18)14-10-16(21)22-17(11-14)24-12-13-6-8-15(23-5)9-7-13/h6-11H,12H2,1-5H3
    • InChI Key: ZDVJYHZQPWGILS-UHFFFAOYSA-N
    • SMILES: ClC1=CC(B2OC(C)(C)C(C)(C)O2)=CC(=N1)OCC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 375.1408661g/mol
  • Monoisotopic Mass: 375.1408661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8

2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester Pricemore >>

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2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:2096331-22-3)2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester
Order Number:A1146814
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:05
Price ($):155.0/541.0
Email:sales@amadischem.com

Additional information on 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester

2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester

2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester is a highly specialized organic compound with the CAS registry number 2096331-22-3. This compound belongs to the class of boronic acids, which are widely recognized for their applications in cross-coupling reactions, particularly in the field of organic synthesis and drug discovery. The molecule's structure is characterized by a pyridine ring substituted with a chlorine atom at position 2, a methoxybenzyloxy group at position 6, and a boronic acid group at position 4, which is further esterified with pinacol. This unique combination of functional groups makes it an invaluable intermediate in the synthesis of various biologically active molecules and advanced materials.

The synthesis of 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester typically involves multi-step organic transformations. The starting material is often a pyridine derivative, which undergoes chlorination at position 2. Subsequent steps involve the introduction of the methoxybenzyloxy group at position 6 through nucleophilic substitution or coupling reactions. The boronic acid group at position 4 is introduced via a Suzuki-Miyaura coupling reaction or other boron-based coupling methodologies. The pinacol esterification step ensures stability and enhances reactivity for subsequent cross-coupling reactions.

Recent advancements in organometallic chemistry have significantly expanded the utility of boronic acids like 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester. These compounds are now widely employed in the construction of complex molecular frameworks due to their ability to undergo various cross-coupling reactions with ease. For instance, researchers have utilized this compound in the synthesis of heterocyclic compounds, which are critical components in modern pharmaceuticals and agrochemicals.

The methoxybenzyloxy group attached to the pyridine ring plays a crucial role in modulating the electronic properties of the molecule. This group not only enhances the stability of the boronic acid but also serves as a directing group for further functionalization. The presence of the chlorine atom at position 2 introduces additional electronic effects, making this compound versatile for various synthetic transformations.

In terms of applications, 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester has found significant use in medicinal chemistry. It serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology, inflammation, and central nervous system disorders. The compound's ability to participate in Suzuki-Miyaura couplings allows chemists to construct diverse libraries of pyridine-based compounds with potential drug-like properties.

Recent studies have highlighted the importance of boronic acids in sustainable chemical processes. The use of pinacol esters as protecting groups for boronic acids has been shown to improve reaction efficiency and reduce waste generation during synthetic procedures. This aligns with the growing emphasis on green chemistry principles in modern research.

The development of efficient synthetic routes for 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester has been a focal point for many research groups. Innovations in catalysis and reaction design have led to higher yields and better selectivity in its preparation. For example, palladium-catalyzed coupling reactions have been optimized to minimize catalyst loading while maintaining high reactivity.

In conclusion, 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester stands as a testament to the ingenuity and precision required in modern organic synthesis. Its unique structure and reactivity make it an indispensable tool for researchers working on complex molecular architectures. As advancements in synthetic methodology continue to unfold, this compound will undoubtedly find new applications across various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2096331-22-3)2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester
A1146814
Purity:99%/99%
Quantity:1g/5g
Price ($):155.0/541.0
Email